3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities, including their roles as enzyme inhibitors, receptor modulators, or therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide” typically involves multiple steps:
Formation of the pyrimidine ring: The bromopyrimidine moiety can be synthesized through a series of reactions starting from simple precursors like urea and bromoacetaldehyde.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Coupling with the dimethoxyphenyl group: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the bromopyrimidine moiety, potentially leading to debromination.
Substitution: The bromine atom in the pyrimidine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Debrominated pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Modulation: Could act as a modulator of certain biological receptors.
Medicine
Therapeutic Agent: Potential use in the treatment of diseases, depending on its biological activity.
Drug Development: Could serve as a lead compound for the development of new drugs.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of “3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction could involve binding to the active site or allosteric sites, altering the conformation and function of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
- 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
Uniqueness
- Bromine Substitution : The presence of a bromine atom in the pyrimidine ring can significantly affect the compound’s reactivity and biological activity compared to its chloro or fluoro analogs.
- Dimethoxyphenyl Group : The dimethoxyphenyl group can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O4/c1-25-15-6-5-13(8-16(15)26-2)22-18(24)23-7-3-4-14(11-23)27-17-20-9-12(19)10-21-17/h5-6,8-10,14H,3-4,7,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAURFCBJWGERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.